1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride
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Overview
Description
1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a phenyl-cyclohexyl group, and it is typically encountered in its hydrochloride salt form to enhance its solubility and stability.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are structurally related to this compound, have been found to exhibit diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
It is known that thiazole derivatives interact with their targets and cause changes that result in their biological activities . For example, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity .
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit antimicrobial activities, suggesting that they may interfere with the biochemical pathways of microorganisms .
Result of Action
It is known that thiazole derivatives can have diverse biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structural features of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride typically involves the reaction of 4-phenyl-cyclohexanone with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenyl-cyclohexyl)-amine: Similar structure but lacks the piperazine ring.
4-Phenyl-cyclohexanone: Precursor in the synthesis of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the combination of the phenyl-cyclohexyl group and the piperazine ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
1-(4-phenylcyclohexyl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;/h1-5,15-17H,6-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOYWYOQFKXFTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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